methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate
Description
Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate is a substituted α,β-unsaturated ester characterized by a conjugated enoate system and a bulky 4-(4-pentylcyclohexyl)phenyl substituent. The (2E) configuration indicates a trans arrangement of the ester and aryl groups across the double bond. Its cyclohexylphenyl moiety may enhance thermal stability and mesomorphic properties compared to simpler aromatic derivatives.
Properties
IUPAC Name |
methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-3-4-5-6-17-7-12-19(13-8-17)20-14-9-18(10-15-20)11-16-21(22)23-2/h9-11,14-17,19H,3-8,12-13H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMXGIXSKNISBL-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate: Features a cyano group at the α-position and a 4-methylphenyl substituent. The syn-periplanar conformation (torsion angle = 3.2°) stabilizes conjugation, enhancing reactivity in cycloaddition reactions .
Fluorinated prop-2-enoates (e.g., 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl prop-2-enoate): Perfluorinated chains impart hydrophobicity and chemical resistance, contrasting with the non-fluorinated cyclohexyl group in the target compound .
Methyl/ethyl cinnamates : Simpler α,β-unsaturated esters lacking bulky substituents, often used as UV-absorbing agents or flavorants.
Data Table: Key Properties and Structural Features
Key Findings:
- Steric Effects : The 4-pentylcyclohexyl group in the target compound introduces significant steric bulk, likely reducing reactivity in nucleophilic additions compared to smaller analogues like methyl cinnamate. However, this moiety may enhance thermal stability and liquid crystalline behavior .
- Electronic Effects : Fluorinated derivatives exhibit strong electron-withdrawing effects, increasing electrophilicity of the α,β-unsaturated system, whereas the cyclohexylphenyl group provides moderate electron donation via hyperconjugation .
- Conformational Flexibility: The syn-periplanar conformation in ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate maximizes conjugation, whereas the cyclohexyl group in the target compound may restrict rotation, influencing mesophase formation .
Biological Activity
Methyl (2E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate, a compound with potential applications in various fields, has garnered interest due to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula: C₁₂H₁₄O₂
- Molecular Weight: 190.24 g/mol
- CAS Number: 692733-03-2
The compound features a prop-2-enoate backbone with a substituted phenyl group, which is crucial for its biological interactions.
This compound is believed to interact with various biological targets, including receptors and enzymes. The presence of the pentylcyclohexyl group may enhance lipophilicity, facilitating membrane permeability and interaction with lipid membranes.
Pharmacological Effects
- Antioxidant Activity : Research indicates that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects.
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various receptor sites. These studies typically utilize software like MOE or AutoDock to simulate interactions at the molecular level.
Docking Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
